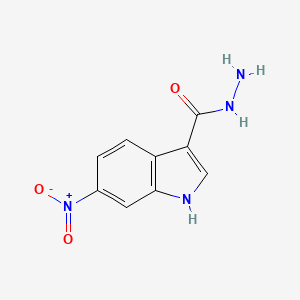
6-Nitroindole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Nitroindole-3-carbohydrazide is a chemical compound with the molecular formula C9H8N4O3. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitroindole-3-carbohydrazide can be achieved through various methods. One common approach involves the reaction of 6-nitroindole with hydrazine hydrate under specific conditions. Another method includes the regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
6-Nitroindole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-nitroindole-3-carboxylic acid.
Reduction: Formation of 6-aminoindole-3-carbohydrazide.
Substitution: Formation of various substituted indole derivatives.
科学的研究の応用
6-Nitroindole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of 6-Nitroindole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
類似化合物との比較
Similar Compounds
6-Nitroindole: A precursor to 6-Nitroindole-3-carbohydrazide with similar chemical properties.
Indole-3-carbohydrazide: Lacks the nitro group but shares the carbohydrazide moiety.
1H-Indole-3-carbaldehyde: Another indole derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of both the nitro and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications and chemical synthesis .
特性
分子式 |
C9H8N4O3 |
|---|---|
分子量 |
220.18 g/mol |
IUPAC名 |
6-nitro-1H-indole-3-carbohydrazide |
InChI |
InChI=1S/C9H8N4O3/c10-12-9(14)7-4-11-8-3-5(13(15)16)1-2-6(7)8/h1-4,11H,10H2,(H,12,14) |
InChIキー |
MSYRHPKELZWGHO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,4]Triazolo[4,3-b]isoquinoline](/img/structure/B13687693.png)
![Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13687699.png)

![2-(2-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13687717.png)
![2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13687718.png)
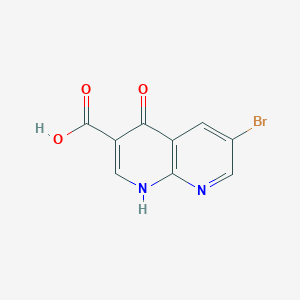
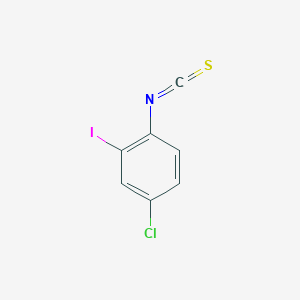
![6-Iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687742.png)

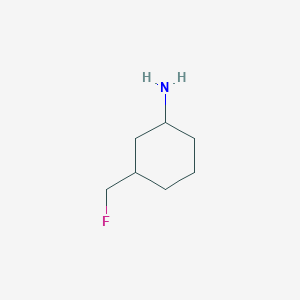
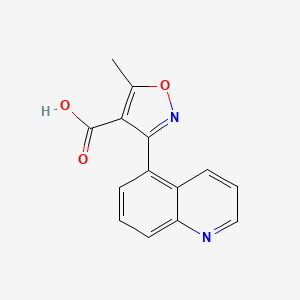


![Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate](/img/structure/B13687794.png)
